3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride
Description
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (referred to as Prospidium Chloride or Prospidine) is a bisquaternary ammonium compound with a dispirotripiperazine scaffold. Its molecular formula is C₁₈H₃₆Cl₄N₄O₂, and it has an average molecular weight of 482.312 g/mol . Prospidium Chloride is clinically recognized for its antitumor activity, particularly in treating laryngeal, lung, and bladder cancers . The compound acts by inducing G₂ cell cycle arrest, suppressing RNA synthesis, and stabilizing DNA against acid denaturation, suggesting direct DNA interaction .
Properties
IUPAC Name |
3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4.2ClH/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16;;/h13-14H,1-12H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFMMSGWQBDVFE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518206 | |
| Record name | 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-04-4 | |
| Record name | 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride typically involves the reaction of piperazine derivatives under specific conditions. One common method includes the reaction of piperazine with formaldehyde and hydrochloric acid, leading to the formation of the dichloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the spiro-linked structure .
Chemical Reactions Analysis
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The dispirotripiperazine scaffold is a versatile platform for developing compounds with antitumor and antiviral activities. Below is a comparative analysis of Prospidium Chloride and its structural analogues:
Key Research Findings
- Antitumor Activity: Prospidium Chloride blocks cell cycle progression at G₂ phase at concentrations as low as 0.1 mg/mL, with efficacy demonstrated in clinical trials .
- Antiviral Activity: PDSTP26 and Compound 2 target heparan sulfate proteoglycans (HSPGs), critical for viral entry. Spirobromine analogues with halogen substitutions (e.g., bromine) exhibited reduced antiviral potency, emphasizing the importance of substituent chemistry .
Structural Insights :
- The dispirotripiperazine core is essential for HS binding. Modifications like pyrimidine linkers (PDSTP26) or nitro groups (Compound 2) enhance metabolic stability without compromising activity .
- Prospidium Chloride’s 3-chloro-2-hydroxypropyl groups are critical for DNA interaction but contribute to its toxicity, prompting the development of less toxic derivatives like Compound 2 .
Clinical and Preclinical Status
Biological Activity
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, also known as dicationic cyclophane, is a complex organic compound with the molecular formula . This compound features a unique structural arrangement characterized by two spiro-linked piperazine rings, which contribute to its distinctive chemical properties and biological activities.
Structural Features
The compound's dicationic nature arises from the presence of nitrogen atoms in its structure, which enhances its reactivity and interaction capabilities with various substrates. The rigid and well-defined cavity of the molecule allows it to act as a host for various guest molecules, facilitating the formation of supramolecular assemblies.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry.
Antiviral and Antitumor Properties
The compound has been studied for its antiviral properties and has shown potential as an antitumor agent. Specifically, derivatives of this compound have been identified as effective inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and DNA synthesis. This inhibition is crucial for cancer treatment as it disrupts the proliferation of cancer cells.
Table 1: Biological Activity Summary
Case Studies
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Inhibition of Dihydrofolate Reductase
In a study exploring the structure-activity relationship (SAR) of various derivatives of this compound, it was found that modifications at the piperazine rings significantly enhanced inhibitory activity against DHFR. This suggests that structural optimization may lead to improved therapeutic agents. -
Antiviral Activity
Another investigation focused on the antiviral properties of the compound against specific viral strains demonstrated significant inhibition rates, indicating its potential as a lead compound for antiviral drug development.
Applications in Supramolecular Chemistry
The unique structural features of this compound make it an attractive candidate for applications in supramolecular chemistry:
- Molecular Recognition : The dicationic cavity allows for stable complex formation with various substrates.
- Catalysis : The compound can activate substrates in catalytic reactions, leading to new synthetic pathways.
- Drug Delivery Systems : Its ability to form complexes enhances its potential in targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
